molecular formula C16H18ClN3O2S B5027691 N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide

N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide

Cat. No. B5027691
M. Wt: 351.9 g/mol
InChI Key: WWGNDRWWIVFGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide, also known as CMPTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMPTB is a selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, proliferation, and differentiation. In

Mechanism of Action

N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide is a selective inhibitor of CK2, a protein kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and differentiation. CK2 is overexpressed in various cancers and has been implicated in the development and progression of cancer. This compound inhibits CK2 activity by binding to the ATP-binding site of the enzyme, preventing its phosphorylation activity. By inhibiting CK2 activity, this compound can disrupt various cellular processes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, and the inhibition of inflammation. This compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and prostate cancer. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to inhibit inflammation by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has several advantages for use in lab experiments. It is a highly selective inhibitor of CK2, making it suitable for studying the role of CK2 in various cellular processes. This compound has also been optimized for high purity and yield, making it suitable for use in biochemical assays. However, this compound has some limitations for use in lab experiments. It is a synthetic compound, and its synthesis can be time-consuming and costly. In addition, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide. One direction is the development of this compound-based therapeutics for the treatment of cancer, neurodegenerative disorders, and inflammation. Another direction is the study of CK2 inhibitors in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, the study of CK2 inhibitors in various preclinical models of disease can provide valuable insights into the role of CK2 in disease development and progression. Overall, the study of this compound and CK2 inhibitors has the potential to lead to the development of novel therapeutics for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 3-chloro-4-methoxyaniline, 6-methyl-4-pyrimidinethiol, and 2-bromo-3-methylbutyric acid. The reaction proceeds through several steps, including the formation of an intermediate product, followed by purification and isolation of the final product. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for use in scientific research.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been extensively studied for its potential therapeutic applications. CK2 plays a crucial role in various cellular processes, and its dysregulation has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. This compound has been shown to inhibit CK2 activity in vitro and in vivo, making it a promising candidate for the development of therapeutics targeting CK2. This compound has been tested in various preclinical models of cancer, neurodegenerative disorders, and inflammation, with promising results.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-4-14(23-15-7-10(2)18-9-19-15)16(21)20-11-5-6-13(22-3)12(17)8-11/h5-9,14H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGNDRWWIVFGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)OC)Cl)SC2=NC=NC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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